![molecular formula C21H37NO6S2 B015968 N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate CAS No. 887407-52-5](/img/structure/B15968.png)
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Overview
Description
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SMCC) is a chemical compound with the molecular formula C21H37NO6S2 and a molecular weight of 463.7 g/mol . It is widely used in various research fields due to its unique properties and applications. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular structure of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is represented by the formula C21H37NO6S2 . The exact structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate are not explicitly detailed in the search results. It is known that its molecular weight is 463.65 and its molecular formula is C21H37NO6S2 .Scientific Research Applications
Site-Directed Spin Labeling (SDSL)
SDSL combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique to study the structure and dynamics of biomolecules. N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is used as a spin label, which is introduced at selected sites within proteins usually by cysteine substitution mutagenesis. This method provides insights into the mobility, solvent accessibility, and polarity of the labeled site, as well as intra- or intermolecular distances within the biomolecule .
Structural Analysis of Membrane Proteins
The reagent is particularly useful for the structural analysis of membrane proteins. It can be used to label proteins either solubilized in detergent or embedded in lipid bilayers. This application is crucial for understanding the function of membrane proteins in their native-like conditions .
Conformational Studies of Nucleic Acids
In nucleic acids research, the spin label can be attached via sulfhydryl-modified nucleobases or sugar moieties. This is particularly useful during solid-phase synthesis of oligonucleotides, allowing for the study of conformational changes and interactions within nucleic acids .
Distance Measurements in Biomolecules
Pulse EPR techniques that use spin labels like N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate extend the range of measurable interspin distances up to 8 nm. This matches nicely with the distance range of interest in large biomolecules or biomolecular assemblies, providing valuable structural information .
Study of Protein-Protein Interactions
The reagent is used to study protein-protein interactions by labeling one or both proteins involved. The changes in the EPR spectrum upon interaction can reveal the dynamics and regions of contact between the proteins .
Investigation of Protein Folding and Unfolding
By labeling specific sites on a protein, researchers can use EPR to monitor changes in the environment of those sites during protein folding and unfolding. This application provides insights into the mechanisms of protein folding, which is fundamental to understanding protein function and misfolding diseases .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKMBDQDWEUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402264 | |
Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
CAS RN |
887407-52-5 | |
Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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